Topological Polar Surface Area (TPSA) Differentiation vs. N9-Benzyl and 6-Chloro Analogs
The target compound exhibits a TPSA of 103.43 Ų, which is significantly higher than that of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (TPSA = 52.83 Ų) and the N9-benzyl analog 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine (TPSA = 94.20 Ų) . The 50.60 Ų increase over the 6-chloro analog reflects the additional heteroatom content (two sulfur atoms) contributed by the dithiolane ring. This elevated TPSA predicts lower passive membrane permeability relative to the 6-chloro analog, an important consideration when the compound is used as a prodrug intermediate or when downstream biological target engagement requires controlled polarity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 103.43 Ų |
| Comparator Or Baseline | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5): 52.83 Ų; N9-Benzyl analog (CAS 920503-71-5): 94.20 Ų |
| Quantified Difference | Δ = +50.60 Ų vs. 6-chloro analog; Δ = +9.23 Ų vs. N9-benzyl analog |
| Conditions | Calculated TPSA values; computational method consistent across ChemSrc database entries |
Why This Matters
TPSA directly influences intestinal absorption and blood-brain barrier penetration predictions, making the target compound the preferred choice when higher aqueous solubility and reduced passive membrane crossing are desired compared to the 6-chloro or N9-benzyl alternatives.
